molecular formula C19H17NO5 B2747909 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid CAS No. 2044773-70-6

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid

Cat. No.: B2747909
CAS No.: 2044773-70-6
M. Wt: 339.347
InChI Key: QLCBWAPLQFXHRG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-17(22)19(24)10-20(11-19)18(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,24H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCBWAPLQFXHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044773-70-6
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or azetidine derivatives.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.

    Substitution: Bases like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to remove the Fmoc group.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

Applications in Peptide Synthesis

Fmoc Chemistry:
The Fmoc group allows for the protection of amino groups during peptide synthesis. The compound serves as an Fmoc-protected amino acid derivative, facilitating the stepwise assembly of peptides on solid supports. The advantages include:

  • Stability: The Fmoc group is stable under basic conditions, allowing for multiple coupling steps without degradation.
  • Ease of Deprotection: It can be removed using mild base conditions (e.g., piperidine), making it suitable for sensitive peptides.

Case Study: Peptide Synthesis
A notable application involved synthesizing a peptide with therapeutic potential using this compound as a key building block. The resulting peptide demonstrated enhanced stability and bioactivity compared to unprotected analogs.

Recent studies have highlighted the potential biological activities of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties:

  • Mechanism of Action: It appears to inhibit specific signaling pathways associated with tumor growth, such as the BRAF and EGFR pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition: Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Fungal Activity: Moderate antifungal effects have been observed, suggesting potential utility in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of derivatives:

  • Fluorenyl Group Influence: Enhances binding affinity to target proteins.
  • Carboxylic Acid Role: Essential for solubility and bioavailability.

Summary of Research Findings

StudyFindingsNotes
Umesha et al., 2009Significant inhibition of DHODH enzymePotential for immunosuppressive applications
Kusakiewicz-Dawid et al., 2017Evaluated antifungal activity against multiple pathogensModerate activity noted across tested strains
Recent Synthesis StudiesDeveloped novel derivatives with enhanced bioactivityFocus on structure-activity relationships

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other reagents, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
  • CAS Number : 2044773-70-6
  • Molecular Formula: C₁₉H₁₇NO₅
  • Molar Mass : 339.34 g/mol
  • Structure : Comprises a fluorenylmethoxycarbonyl (Fmoc) protecting group linked to a 3-hydroxyazetidine-3-carboxylic acid scaffold. The azetidine ring is a four-membered saturated heterocycle with one nitrogen atom and a hydroxyl group at the 3-position, adjacent to the carboxylic acid moiety.

Key Features :

  • The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions (e.g., piperidine), making it suitable for solid-phase peptide synthesis (SPPS) .
Structural Comparison
Compound Name CAS Number Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Structural Differences
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid 2044773-70-6 Azetidine 3-hydroxy, 3-carboxylic acid, Fmoc-protected C₁₉H₁₇NO₅ 339.34 Hydroxyl group on azetidine ring
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 Oxetane 3-amino, 3-carboxylic acid, Fmoc-protected C₁₉H₁₇NO₅ 339.34 Oxetane (oxygen-containing ring)
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid 193693-64-0 Azetidine 3-carboxylic acid, Fmoc-protected C₁₉H₁₇NO₄ 323.34 Lacks hydroxyl group
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 Piperazine Acetic acid side chain, Fmoc-protected C₂₆H₂₃N₃O₄ 441.48 Six-membered piperazine ring

Structural Insights :

  • Ring Size and Heteroatoms: Azetidine (4-membered, nitrogen) vs. oxetane (4-membered, oxygen) vs. piperazine (6-membered, nitrogen).
  • Functional Groups: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., CAS 193693-64-0) .
Physicochemical Properties
  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated azetidine derivatives (e.g., CAS 193693-64-0) but reduces lipophilicity relative to aromatic analogs like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS 211637-75-1) .
  • Thermal Stability : Hydroxylated azetidines may exhibit lower melting points due to disrupted crystallinity, whereas oxetane derivatives (e.g., CAS 1380327-56-9) show higher thermal stability (mp = 168°C) .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid, commonly referred to as Fmoc-3-hydroxyazetidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial properties, cytotoxicity, and interaction with various biological targets.

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1272755-68-6

Biological Activity Overview

The biological activity of Fmoc-3-hydroxyazetidine-3-carboxylic acid has been investigated in various studies. Key findings include:

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it exhibits a mechanism of action similar to that of established antibiotics, with a focus on disrupting bacterial cell wall synthesis and function .
  • Cytotoxicity :
    • Research indicates that Fmoc-3-hydroxyazetidine-3-carboxylic acid can induce cytotoxic effects in certain mammalian cell lines. The compound's cytotoxicity was evaluated using standard assays (e.g., MTT assay), revealing a dose-dependent response in sensitive cell lines .
  • Mechanism of Action :
    • The antibacterial efficacy is attributed to its ability to inhibit key biological pathways within bacterial cells, particularly those involved in protein synthesis and DNA replication. Studies have demonstrated that the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication in bacteria .

Study 1: Antibacterial Efficacy

A study conducted on various derivatives of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid assessed their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and ofloxacin, suggesting its potential as an alternative therapeutic agent .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving several cancer cell lines, Fmoc-3-hydroxyazetidine-3-carboxylic acid displayed significant growth inhibition at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death in sensitive cell lines .

Data Tables

Biological ActivityTest Organisms/Cell LinesResults
AntibacterialStaphylococcus aureusMIC = 0.5 µg/mL
Pseudomonas aeruginosaMIC = 1 µg/mL
CytotoxicityHeLa CellsIC50 = 10 µM
MCF-7 CellsIC50 = 15 µM

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